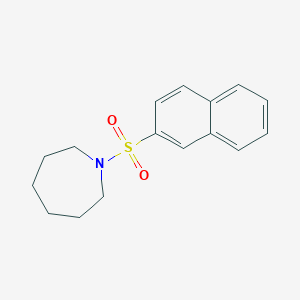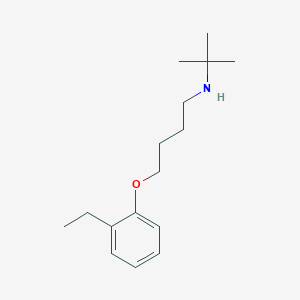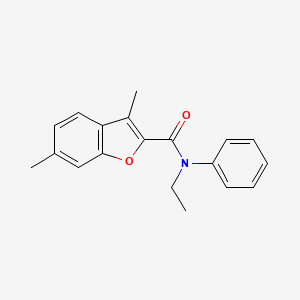
1-(4-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide, also known as MPX or 4'-fluorococaine, is a synthetic analogue of cocaine. It is a potent psychostimulant that has been used in scientific research to study the mechanisms of cocaine addiction and to develop new treatments for substance abuse disorders. The purpose of
Mechanism of Action
1-(4-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking the reuptake of dopamine, 1-(4-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide increases the concentration of dopamine in the synapse, leading to increased dopamine signaling and a feeling of euphoria. 1-(4-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide also acts as an inhibitor of the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been found to produce a wide range of biochemical and physiological effects, including increased locomotor activity, increased heart rate and blood pressure, and increased body temperature. It has also been found to produce rewarding effects and to be self-administered by animals in laboratory studies.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide in laboratory experiments include its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying the mechanisms of cocaine addiction. However, the limitations of using 1-(4-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide include its relatively short half-life and the potential for abuse and dependence.
Future Directions
For research on 1-(4-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide include the development of new medications that target the dopamine D3 receptor, the study of the long-term effects of 1-(4-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide on behavior and brain function, and the development of new treatments for substance abuse disorders based on the mechanisms of action of 1-(4-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide. Additionally, further research is needed to determine the safety and efficacy of 1-(4-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide in human clinical trials.
Synthesis Methods
1-(4-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide is synthesized by reacting 4-fluorobenzyl chloride with 2-methoxyethylamine to form 1-(4-fluorobenzyl)-N-(2-methoxyethyl)piperidine. This compound is then converted to the carboxamide derivative by reacting it with oxalyl chloride and then with piperidine.
Scientific Research Applications
1-(4-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has been used in scientific research to study the mechanisms of cocaine addiction and to develop new treatments for substance abuse disorders. It has been found to be a potent inhibitor of the dopamine transporter, which is the primary target of cocaine. 1-(4-fluorobenzyl)-N-(2-methoxyethyl)-4-piperidinecarboxamide has also been used to study the role of the dopamine D3 receptor in cocaine addiction and to develop new medications that target this receptor.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-21-11-8-18-16(20)14-6-9-19(10-7-14)12-13-2-4-15(17)5-3-13/h2-5,14H,6-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQNPLKRZNPZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(3-{[2-(2-naphthylamino)-2-oxoethyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5195253.png)
![4-ethoxy-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5195257.png)
![1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5195260.png)
![ethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5195268.png)



![2-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B5195295.png)
![[1-(1-benzofuran-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinyl]methanol](/img/structure/B5195318.png)
![3-(3,4-difluorophenyl)-5-(methylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5195319.png)


![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B5195345.png)
![(2S)-2-isopropyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-methylpiperazine](/img/structure/B5195353.png)